2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid

Physicochemical profiling Drug-likeness parameters Lead optimization

2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid (CAS 742119-98-8, molecular formula C₁₂H₁₅N₃O₇S, MW 345.33 g/mol) is a substituted arylsulphonylglycine derivative within the broader nitrobenzenesulfonamide class. Its core structure features a 3-nitrobenzenesulfonamide linked to a glycine carboxylic acid, with a morpholin-4-yl substituent at the para position.

Molecular Formula C12H15N3O7S
Molecular Weight 345.33
CAS No. 742119-98-8
Cat. No. B2551070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid
CAS742119-98-8
Molecular FormulaC12H15N3O7S
Molecular Weight345.33
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O7S/c16-12(17)8-13-23(20,21)9-1-2-10(11(7-9)15(18)19)14-3-5-22-6-4-14/h1-2,7,13H,3-6,8H2,(H,16,17)
InChIKeyQUUHIZOJKWVOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid (CAS 742119-98-8): Structural Identity and Procurement Classification


2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid (CAS 742119-98-8, molecular formula C₁₂H₁₅N₃O₇S, MW 345.33 g/mol) is a substituted arylsulphonylglycine derivative within the broader nitrobenzenesulfonamide class. Its core structure features a 3-nitrobenzenesulfonamide linked to a glycine carboxylic acid, with a morpholin-4-yl substituent at the para position [1]. The compound is cataloged as PubChem CID 3839526 [2] and is offered by multiple specialist chemical suppliers including Santa Cruz Biotechnology (sc-349645), Enamine (EN300-08952), MolCore, and Aromsyn—primarily as a research intermediate or building block for pharmaceutical discovery [3]. Its structural scaffold is explicitly encompassed within the general formulas of patents claiming arylsulphonylglycines that suppress glycogen phosphorylase a interaction with the GL subunit of PP1, indicating a defined therapeutic hypothesis space [4].

Why 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic Acid Cannot Be Interchanged with In-Class Analogs


Arylsulphonylglycines sharing the 3-nitrobenzenesulfonamido-acetic acid core differ critically in the para-substituent identity, which dictates both physicochemical properties and the scope of downstream synthetic transformations. The morpholine ring in this compound provides additional hydrogen-bond acceptor capacity (9 acceptors) and polarity (XLogP3-AA = 0.1) that are absent in analogs bearing thioether or simple N-methyl groups [1]. Furthermore, only the morpholine-substituted variant retains eligibility for C- and N-arylation pathways under base-mediated conditions, enabling access to nitrogenous heterocycles that are inaccessible from non-morpholine congeners [2]. Generic substitution—e.g., replacing with 4-(isobutylthio) or N-methyl analogs—would alter hydrogen-bonding networks, reaction trajectories, and potentially void SAR continuity in programs targeting glycogen phosphorylase a–PP1 interactions [3]. Procurement of a well-characterized lot with documented purity (≥98%) and batch-specific analytical certificates from qualified vendors is therefore essential for experimental reproducibility .

Quantitative Differentiation Evidence: 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic Acid vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count and Rotatable Bond Differentiation vs. 4-(Isobutylthio) Analog (CAS 747410-97-5)

The target compound contains 9 hydrogen-bond acceptors (versus 8 for the 4-(isobutylthio) analog CAS 747410-97-5) and 5 rotatable bonds (versus 7). The additional acceptor arises from the morpholine oxygen, which directly impacts aqueous solubility and polar surface area [1]. The lower rotatable bond count (5 vs. 7) translates to reduced conformational entropy penalty upon target binding and is expected to improve ligand efficiency metrics .

Physicochemical profiling Drug-likeness parameters Lead optimization

Lipophilicity Differential vs. Des-Carboxymethyl Analog (CAS 41817-97-4)

The target compound exhibits a computed XLogP3-AA of 0.1 [1], substantially lower than the ACD/LogP of 1.22 reported for its des-carboxymethyl analog 4-morpholino-3-nitrobenzene-1-sulfonamide (CAS 41817-97-4) . The carboxylic acid moiety reduces lipophilicity by over one log unit, which shifts the molecule into a more favorable zone for oral drug-likeness per Lipinski guidelines and reduces predicted plasma protein binding.

LogP optimization Permeability-solubility balance Sulfonamide series design

Exclusive Synthetic Entry to C- and N-Arylated Heterocycles via Base-Mediated Intramolecular Cyclization

N,N-Disubstituted 2-nitrobenzenesulfonamides bearing a morpholine substituent and a carboxylic acid ester/amide undergo regioselective intramolecular C- and N-arylation under base-mediated conditions to yield advanced intermediates for indazoles, quinazolinones, quinoxalinones, and 3-amino-2-oxindoles [1]. This reactivity is contingent on the electronic and steric profile conferred by the morpholine ring; analogs with thioether or N-methyl substitution lack the requisite activation for efficient cyclization [1]. While the specific target compound has not been individually reported in published cyclization studies, its structural conformity to the N,N-disubstituted-2-nitrobenzenesulfonamide scaffold places it squarely within the scope of this validated synthetic methodology [2].

Combinatorial chemistry Heterocycle synthesis Nitrobenzenesulfonamide reactivity

Purity Specification and Multi-Vendor Availability vs. In-Class Analogs

The target compound is commercially available from multiple independent suppliers with documented purity specifications: Aromsyn offers NLT 98% purity with batch-specific certificates of analysis (COA) and structural confirmation data ; Santa Cruz Biotechnology supplies the compound as catalog sc-349645 in 250 mg and 1 g formats at $188–$380 [1]; MolCore specifies NLT 97% purity under ISO-certified quality systems ; Enamine lists 95% purity (catalog EN300-08952) . In contrast, the thioether analog CAS 747410-97-5 is listed at 95% purity by a single major catalog supplier , and the N-methyl analog CAS 50579-93-6 is similarly limited in sourcing options .

Procurement quality Batch consistency Research intermediate sourcing

Optimal Application Scenarios for 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic Acid in Scientific and Industrial Settings


Combinatorial Library Synthesis of Nitrogenous Heterocycles

Research groups engaged in the solid-phase or solution-phase combinatorial synthesis of indazole, quinazolinone, and quinoxalinone libraries can utilize this compound as a cyclization precursor. The base-mediated intramolecular C- and N-arylation methodology demonstrated for N,N-disubstituted 2-nitrobenzenesulfonamides [1] is directly applicable to this scaffold, where the morpholine substituent provides the requisite electronic activation. The carboxylic acid handle allows for resin attachment or further diversification via amide coupling, making it a versatile entry point for diversity-oriented synthesis [1].

Glycogen Phosphorylase a–PP1 Interaction Inhibitor Discovery Programs

The compound falls under the general formula of substituted arylsulphonylglycines claimed in patents assigned to Boehringer Ingelheim as suppressors of the glycogen phosphorylase a interaction with the GL subunit of protein phosphatase 1 (PP1) [2]. This mechanism is implicated in metabolic disorders including type 1 and type 2 diabetes mellitus [2]. Medicinal chemistry teams exploring this target can incorporate this morpholine-bearing building block into SAR studies, leveraging its differentiated hydrogen-bonding capacity (9 acceptors) and low lipophilicity (XLogP3-AA = 0.1) to optimize pharmacokinetic properties while maintaining on-target activity [3].

Fragment-Based and High-Throughput Screening Deck Assembly

With a molecular weight of 345.33 Da and favorable drug-likeness parameters (no Rule of 5 violations predicted, XLogP3-AA = 0.1, 5 rotatable bonds), this compound meets common fragment-library and HTS deck inclusion criteria [3]. Its multi-vendor availability at NLT 97–98% purity with batch-specific COA documentation facilitates rapid procurement for screening campaigns. The morpholine moiety serves as a solubility-enhancing group, making this compound particularly suitable for aqueous assay conditions where lipophilic analogs may fail due to aggregation or poor solubility .

Chemical Probe and Tool Compound Development

The nitro group provides a spectrophotometric handle and can be selectively reduced to a primary amine, enabling subsequent conjugation to fluorophores, biotin, or photoaffinity labels. This synthetic versatility, combined with the carboxylic acid for amide bond formation, allows for the generation of chemical probes suitable for target engagement studies, pull-down assays, and cellular imaging experiments. The morpholine substituent further enhances aqueous compatibility, distinguishing this scaffold from more hydrophobic nitrobenzenesulfonamide probes [1][3].

Quote Request

Request a Quote for 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.